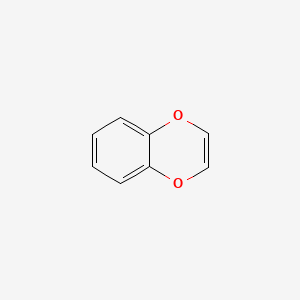
1,4-Benzodioxin
Übersicht
Beschreibung
1,4-Benzodioxin, also known as this compound, is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Oxidation of Sulfur-Containing Derivatives
The sulfide group in 1,4-benzodioxane derivatives undergoes controlled oxidation to form sulfoxides or sulfones. For example:
-
Compound 23 (containing a methylthio group at position 8) reacts with 30% H₂O₂ under different conditions:
Table 1: Oxidation Reactions of 1,4-Benzodioxane Derivatives
| Starting Material | Oxidizing Agent | Product (Yield) | Key Spectral Data |
|---|---|---|---|
| Compound 23 | H₂O₂ + TeO₂ | Sulfoxide 33 (64%) | HR-ESI-MS: m/z 399.1023 [M+H]⁺ |
| Compound 23 | H₂O₂ | Sulfone 34 (74%) | HR-ESI-MS: m/z 415.0971 [M+H]⁺ |
Palladium-Catalyzed Asymmetric Allylic Substitution
1,4-Benzodioxin derivatives are synthesized via palladium-catalyzed tandem allylic substitution. For instance:
-
Reaction of catechol 18 with (Z)-1,4-bis(acyloxy)-2-butene (9a–c) using a PdCl₂-7 complex yields enantiomerically enriched This compound 19 (up to 71% ee with KF as the base) .
Table 2: Palladium-Catalyzed Synthesis of this compound Derivatives
| Substrate | Catalyst | Base | Product (ee) | Yield |
|---|---|---|---|---|
| 9a | PdCl₂-7 | KF | 19 (71%) | 97% |
| 9b | PdCl₂-7 | KF | 19 (64%) | 65% |
Electrochemical Cascade Reactions
Electrochemically induced cascade reactions enable green synthesis of 1,4-benzoxazine derivatives. These reactions utilize electricity instead of chemical oxidants, achieving high atom economy at room temperature .
Dess-Martin Periodinane (DMP)-Mediated Polycyclization
Nicolaou et al. developed a DMP-mediated cascade reaction for synthesizing 1,4-benzoxazine-containing polycycles:
-
Anilides 26a–i react with DMP:H₂O to form polycycles 27a–i (35–57% yield) via an o-imidoquinone intermediate .
Table 3: DMP-Mediated Synthesis of Benzoxazine Derivatives
| Substrate | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 26a | DMP, benzene, reflux | 27a | 52% |
| 26b | DMP, CH₂Cl₂, RT | 27b | 44% |
Radical Coupling Reactions
Silver oxide-mediated radical coupling of catechols with phenylpropenes forms 1,4-benzodioxane lignans:
-
Catechol 34 reacts with phenylpropene derivatives to yield 3-aryl-1,4-benzodioxanes via phenoxy radicals .
Ethoxycarbonylation
Ethyl chloroformate introduces ethoxycarbonyl groups into this compound:
-
Reaction of This compound-2-carboxylic acid with ethyl chloroformate produces 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid , confirmed by NMR (quartet at δ 4.45 ppm for ethyl group) .
Amide Bond Formation
1,4-Benzodioxane-6-carbonyl chloride (17 ) reacts with amines to form amide derivatives (18–31 ):
Eigenschaften
CAS-Nummer |
255-37-8 |
|---|---|
Molekularformel |
C8H6O2 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
1,4-benzodioxine |
InChI |
InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |
InChI-Schlüssel |
HPARLNRMYDSBNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC=CO2 |
Kanonische SMILES |
C1=CC=C2C(=C1)OC=CO2 |
Key on ui other cas no. |
255-37-8 |
Synonyme |
1,4-benzodioxine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














